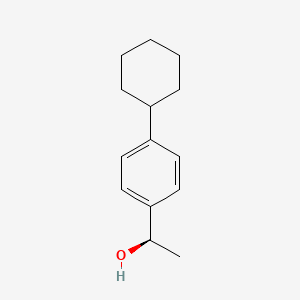

(1R)-1-(4-cyclohexylphenyl)ethanol

Description

Significance of Enantiomerically Pure Alcohols

Enantiomerically pure alcohols are of paramount importance, particularly in the pharmaceutical, agrochemical, and fine chemical industries. rsc.orgnih.gov The biological systems in living organisms are inherently chiral, and as a result, the different enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic profiles. The synthesis of single-enantiomer drugs is therefore a critical endeavor to enhance therapeutic efficacy and minimize adverse effects. Beyond pharmaceuticals, enantiopure alcohols serve as key intermediates in the production of flavorings, fragrances, liquid crystals, and specialized materials. nih.gov The demand for these high-value compounds has driven the development of numerous methods for their preparation. rsc.org

The synthesis of enantiomerically pure alcohols can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis. rsc.org Resolution techniques, such as classical resolution via diastereomers or kinetic resolution, separate a mixture of enantiomers. encyclopedia.pubacs.org While effective, these methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. rsc.org In contrast, asymmetric synthesis aims to directly create the desired enantiomer from a prochiral precursor, offering the potential for a theoretical yield of 100%.

Contextualizing (1R)-1-(4-cyclohexylphenyl)ethanol within Chiral Alcohol Chemistry

This compound is a specific chiral secondary alcohol that exemplifies the structural motifs sought after in organic synthesis. Its structure features a stereogenic center bearing a hydroxyl group, a methyl group, and a 4-cyclohexylphenyl substituent. This particular combination of a bulky, non-polar cyclohexyl group and an aromatic phenyl ring provides a unique scaffold for further chemical transformations.

The synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-cyclohexylacetophenone. This transformation serves as a model reaction for evaluating the efficacy and stereoselectivity of various catalytic systems. The enantiomeric purity of the resulting alcohol, often expressed as enantiomeric excess (e.e.), is a key metric for the success of the synthesis.

Overview of Research Directions in Asymmetric Synthesis

The field of asymmetric synthesis is continually evolving, with researchers exploring novel catalysts, reaction conditions, and synthetic strategies to achieve higher efficiency, selectivity, and sustainability. Key research directions include:

Catalytic Asymmetric Reduction: A significant focus lies on the development of highly active and enantioselective catalysts for the reduction of prochiral ketones. wikipedia.org This includes transition metal catalysts, often complexed with chiral ligands, and biocatalysts, such as enzymes or whole-cell systems. wikipedia.orgmdpi.com

Transfer Hydrogenation: Asymmetric transfer hydrogenation has emerged as a practical and efficient method for ketone reduction. wikipedia.org This technique utilizes readily available and safe hydrogen donors, such as isopropanol (B130326) or formic acid, in place of high-pressure hydrogen gas. wikipedia.org

Biocatalysis: The use of enzymes (alcohol dehydrogenases) and whole-cell systems offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental friendliness. rsc.orgmdpi.comrsc.org Research in this area focuses on discovering new biocatalysts and optimizing reaction conditions for industrial applications. mdpi.comrsc.org

Sustainable Synthesis: There is a growing emphasis on developing "green" synthetic methods that minimize waste, use less toxic reagents, and are more energy-efficient. rsc.orgrsc.org

Research Findings on the Synthesis of this compound

The asymmetric reduction of 4'-cyclohexylacetophenone to this compound has been a subject of considerable research, exploring various catalytic systems to achieve high enantioselectivity.

Biocatalytic Approaches

Whole-cell biocatalysis has proven to be a highly effective method for the synthesis of chiral alcohols. mdpi.commdpi.com Studies have demonstrated the use of various microorganisms for the asymmetric reduction of prochiral ketones. nih.gov For instance, marine-derived fungi have been successfully employed for the asymmetric reduction of a range of aromatic ketones, including acetophenone (B1666503) derivatives. mdpi.com These biocatalytic reductions often proceed with good yields and excellent enantioselectivities under optimized conditions. mdpi.com

In a specific study, the whole cells of Bacillus cereus TQ-2 were used as a biocatalyst for the reduction of various ketones. mdpi.com The activity and stereoselectivity of the reduction were found to be influenced by the substituents on the benzene (B151609) ring of the acetophenone substrate. mdpi.com

Chemo-Catalytic Methods

Transition metal-catalyzed asymmetric reduction is another powerful tool for synthesizing chiral alcohols. wikipedia.org These methods often employ a chiral ligand to induce stereoselectivity.

Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral diamine ligands are effective catalysts for the enantioselective transfer hydrogenation of aryl ketones using isopropanol as the hydrogen source. wikipedia.org Other metals like iridium and rhodium have also been utilized in these transformations. wikipedia.org

Asymmetric Hydrogenation: Chiral Ru(BINAP) catalysts are used for the asymmetric hydrogenation of ketones with a chelating group. wikipedia.org

Hydrosilylation: The hydrosilylation of ketones followed by hydrolysis of the resulting silyl (B83357) ether is another route to chiral alcohols. wikipedia.org Rhodium(I) and rhodium(III) salts are common catalysts for this reaction, with chiral PYBOX ligands often used to induce asymmetry. wikipedia.org

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and reliable method for the enantioselective reduction of prochiral ketones. youtube.com This method is known for its high enantioselectivity, particularly when there is significant steric differentiation between the two groups attached to the carbonyl. youtube.com

Below is an interactive data table summarizing some of the research findings on the asymmetric synthesis of chiral alcohols, which are relevant to the synthesis of this compound.

| Precursor Ketone | Catalyst/Method | Product Alcohol | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Acetophenone | Plant Tissue (e.g., Apple, Carrot) | 1-Phenylethanol (B42297) | ~98 | ~80 | nih.gov |

| 4'-Chloroacetophenone | Plant Tissue (e.g., Apple, Carrot) | 1-(4-Chlorophenyl)ethanol | ~98 | ~80 | nih.gov |

| Various Aryl Ketones | Ru-Chiral Diamine Complex (Transfer Hydrogenation) | Chiral Aryl Alcohols | High | Not Specified | wikipedia.org |

| Ketones with Chelating Group | Ru(BINAP) (Hydrogenation) | Chiral Alcohols | High | Not Specified | wikipedia.org |

| Simple Ketones | Chiral Oxazaborolidine (CBS Reduction) | Chiral Secondary Alcohols | High | High | youtube.com |

| Various Ketones | Bacillus cereus TQ-2 (Whole-cell biocatalyst) | Chiral Alcohols | Modest to Excellent | 30-100 | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(1R)-1-(4-cyclohexylphenyl)ethanol |

InChI |

InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m1/s1 |

InChI Key |

CYEIZTMWVNXOQH-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2CCCCC2)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCCCC2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1r 1 4 Cyclohexylphenyl Ethanol

Oxidation Reactions

The oxidation of the secondary alcohol group in (1R)-1-(4-cyclohexylphenyl)ethanol is a key transformation, primarily leading to the corresponding ketone, 4-cyclohexylacetophenone. The stereogenic center at the alcohol carbon makes enantioselective oxidation a critical area of study.

Enantioselective oxidation is a process where one enantiomer of a racemic mixture is oxidized at a different rate than the other, allowing for the separation of the unreacted enantiomer. This process, known as kinetic resolution, is a widely used method for preparing optically pure compounds. bristol.ac.uk For secondary alcohols like this compound, kinetic resolution via oxidation can be achieved using both chemical and enzymatic catalysts.

Catalytic, asymmetric alcohol oxidation provides a powerful method to access enantioenriched alcohols. ukzn.ac.zanih.gov Palladium-based catalysts, in conjunction with chiral ligands like (-)-sparteine, have been successfully employed for the aerobic kinetic resolution of a wide array of secondary alcohols, including sterically hindered benzylic alcohols. ukzn.ac.zanih.gov These systems can resolve alcohols to high enantiomeric excess. ukzn.ac.za The efficiency of these reactions can be significantly enhanced by modifying the palladium catalyst, for instance, by using dibromide complexes instead of dichloride complexes, which leads to faster reaction rates. nih.gov

Enzymatic methods also offer excellent enantioselectivity. bristol.ac.uk Lipases are commonly used for the kinetic resolution of secondary alcohols through enantioselective acylation. capes.gov.brsigmaaldrich.com Additionally, flavoprotein oxidases, such as the one from Phanerochaete chrysosporium, can perform kinetic resolutions of secondary alcohols by selectively oxidizing the (S)-enantiomer, leaving the (R)-enantiomer in high enantiopurity. nih.gov Alcohol dehydrogenases (ADHs) are also employed for the stereoselective oxidation of one enantiomer from a racemic mixture. nih.gov

The table below summarizes representative results for the kinetic resolution of secondary benzylic alcohols using a Palladium-based catalytic system, which is applicable to substrates like this compound.

| Entry | Substrate (Secondary Alcohol) | Catalyst System | Time (h) | Conversion (%) | Enantiomeric Excess of Recovered Alcohol (ee %) | Selectivity Factor (s) |

| 1 | 1-Phenylethanol (B42297) | [Pd(nbd)Cl₂], (-)-Sparteine, O₂ | 24 | 55 | >99 | 75 |

| 2 | 1-(1-Naphthyl)ethanol | [Pd(nbd)Br₂], (-)-Sparteine, Air | 48 | 53 | 98 | 49 |

| 3 | 1-Phenyl-2-propanol | [Pd(nbd)Br₂], (-)-Sparteine, Air | 72 | 52 | 95 | 29 |

This table presents illustrative data for similar secondary alcohols to demonstrate the effectiveness of enantioselective oxidation. Data adapted from studies on Pd-catalyzed aerobic kinetic resolution. nih.gov

The mechanisms of enantioselective oxidation of secondary alcohols are highly dependent on the catalyst system employed.

For palladium-catalyzed aerobic oxidations using a chiral diamine ligand like (-)-sparteine, the proposed mechanism involves a syn-β-hydride elimination from a palladium(II) alkoxide intermediate. The enantioselectivity arises from the differential stability of the diastereomeric transition states formed from the two alcohol enantiomers. The chiral ligand creates a sterically defined environment around the metal center, favoring the reaction of one enantiomer over the other. nih.gov

In oxidations catalyzed by chiral Mn(III)-salen complexes, the mechanism is thought to involve the formation of a high-valent Mn(V) species. rsc.orgacs.orgacs.org This species reacts with the alcohol to form an alkoxy-Mn(V) intermediate. The subsequent step is a carbonyl-forming elimination where a hydrogen atom is transferred from the carbon to an oxygen atom of the salen ligand through a highly organized transition state, which accounts for the enantioselectivity. acs.orgacs.org

With nitroxyl (B88944) radical catalysts, such as those derived from TEMPO, the active oxidant is the N-oxoammonium salt, which is generated in situ. The oxidation is believed to proceed through a cyclic transition state involving the alkoxide and the N-oxoammonium ion, similar to a Cope elimination. nih.gov The chirality of the nitroxyl catalyst dictates the stereochemical outcome. nih.gov

Dehydration Reactions to Form Alkenes and Ethers

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). rsc.orgwikipedia.org

For a secondary alcohol like this compound, the dehydration likely proceeds through an E1 (unimolecular elimination) mechanism. wikipedia.org The reaction involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺).

Formation of a carbocation: The protonated water molecule departs, generating a secondary carbocation at the benzylic position. This carbocation is stabilized by resonance with the adjacent phenyl ring.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

Due to the structure of this compound, elimination of a proton can occur from either the methyl group or the cyclohexyl ring (at the position adjacent to the phenyl ring), potentially leading to a mixture of alkene products. However, the formation of 1-cyclohexyl-4-(1-propen-2-yl)benzene (by elimination from the methyl group) is generally favored, leading to the more substituted and conjugated alkene, in accordance with Zaitsev's rule.

Under milder conditions or if the reaction is not sufficiently heated, an intermolecular reaction between two alcohol molecules can occur, leading to the formation of an ether via an SN1 or SN2 pathway. wikipedia.org

Esterification and Etherification Reactions

This compound readily undergoes esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated H₂SO₄. The reaction is reversible, and to drive it towards the product, water is often removed as it is formed.

Alternatively, esters can be formed under milder, non-reversible conditions by reacting the alcohol with more reactive acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally faster and proceed without the need for an acid catalyst, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Etherification, the formation of an ether, can be achieved through various methods. As mentioned, direct intermolecular dehydration under controlled acidic conditions can yield a symmetric ether. wikipedia.org For the synthesis of unsymmetrical ethers, the Williamson ether synthesis is a classic and versatile method. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide in an SN2 reaction to form the desired ether.

Derivatization for Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. Chiral alcohols are often used as precursors for chiral auxiliaries. sigmaaldrich.com

This compound can be derivatized to form chiral carbamates, which have the potential to act as chiral auxiliaries. A carbamate (B1207046) can be formed by reacting the alcohol with an isocyanate. Alternatively, the alcohol can be converted into a chloroformate by reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with an amine.

Reactions as a Chiral Building Block

Potential in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, and controlling the stereochemistry of these newly formed bonds is a primary focus of asymmetric synthesis. Chiral auxiliaries are often employed for this purpose, where a chiral molecule is temporarily attached to a substrate to direct the approach of a reagent, and is subsequently removed.

Aldol-Type Additions:

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters. In a hypothetical scenario, This compound could be used to form a chiral ester or ketone. The enolate of this derivative could then react with an aldehyde. The stereochemical outcome of the reaction would be influenced by the chiral environment created by the (1R)-1-(4-cyclohexylphenyl)ethyl moiety.

For instance, the formation of a six-membered ring transition state, as proposed in the Zimmerman-Traxler model for aldol reactions, would be heavily influenced by the steric bulk of the cyclohexylphenyl group. This group would preferentially occupy an equatorial position to minimize steric strain, thereby directing the facial selectivity of the enolate's attack on the aldehyde.

Table 1: Hypothetical Aldol-Type Addition using a Derivative of this compound

| Reactant 1 (Chiral Ester) | Reactant 2 (Aldehyde) | Proposed Major Diastereomer |

| Propionate ester of this compound | Benzaldehyde | (2R,3S)-3-hydroxy-2-methyl-3-phenylpropanoate derivative |

Allylboration:

Asymmetric allylboration is another important carbon-carbon bond-forming reaction that creates a homoallylic alcohol with up to two new stereocenters. Chiral ligands are often used to modify the boron reagent and induce enantioselectivity. It is conceivable that a derivative of This compound could be synthesized to act as a chiral ligand for the boron atom. The steric and electronic properties of the cyclohexylphenyl group would play a crucial role in creating a chiral pocket around the boron center, thus dictating the stereochemical outcome of the reaction between the allylboron reagent and an aldehyde.

Potential in the Synthesis of Complex Chiral Scaffolds

The development of novel chiral scaffolds is of great interest for drug discovery and materials science. These scaffolds provide a three-dimensional framework upon which various functional groups can be installed.

The structure of This compound , with its defined stereocenter and aromatic ring, presents a potential starting point for the synthesis of more complex chiral structures. The hydroxyl group can be converted into other functional groups, and the aromatic ring can be subjected to various substitution reactions.

For example, intramolecular reactions could be designed where the chiral center of the (1R)-1-(4-cyclohexylphenyl)ethyl moiety directs the formation of a new ring system. This could lead to the synthesis of novel chiral indanes, tetralins, or other polycyclic structures with controlled stereochemistry.

Table 2: Potential Transformations of this compound for Scaffold Synthesis

| Starting Material | Reaction Type | Potential Chiral Scaffold |

| This compound derivative with an ortho-alkenyl group | Intramolecular Heck Reaction | Chiral Dihydronaphthalene derivative |

| This compound derivative with a pendant electrophile | Intramolecular Friedel-Crafts Alkylation | Chiral Tetralin derivative |

Stereochemical Aspects and Enantiomeric Purity Assessment

Determinants of Enantiomeric Excess and Optical Purity

The accurate determination of enantiomeric excess (ee) and optical purity is fundamental in the characterization of chiral compounds like (1R)-1-(4-cyclohexylphenyl)ethanol. Optical purity is a historical term that relates the observed optical rotation of a sample to the optical rotation of the pure enantiomer. While conceptually related, enantiomeric excess, defined as the absolute difference between the mole fractions of the two enantiomers, is the more precise and commonly used measure today. Several sophisticated analytical methods are available to determine the enantiomeric composition of a mixture with high accuracy. These methods are broadly categorized into those involving the formation of diastereomers, direct separation using chiral chromatography, and analysis in a chiral environment using nuclear magnetic resonance spectroscopy.

One of the classical and reliable methods for determining the enantiomeric composition of a chiral alcohol like 1-(4-cyclohexylphenyl)ethanol involves its conversion into a mixture of diastereomers. This is achieved by reacting the racemic or enantioenriched alcohol with a chiral derivatizing agent (CDA) of known high enantiomeric purity. The resulting diastereomers, unlike the original enantiomers, possess different physical and chemical properties, including different boiling points, solubilities, and, most importantly for analytical purposes, different retention times on achiral chromatographic columns. nih.govresearchgate.net

The choice of the chiral derivatizing agent is crucial for the success of this method. For chiral alcohols, common derivatizing agents include enantiomerically pure acids, acid chlorides, or isocyanates. For instance, the reaction of (R/S)-1-(4-cyclohexylphenyl)ethanol with an enantiomerically pure chiral acid would yield two diastereomeric esters. These diastereomers can then be separated and quantified using standard non-chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net The relative peak areas of the two diastereomers in the chromatogram directly correspond to the enantiomeric ratio of the original alcohol.

A variety of chiral derivatizing agents have been developed for this purpose. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are widely used for the derivatization of alcohols and amines. nih.gov The resulting esters exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, which can also be used for quantification, although chromatographic separation is often preferred for higher accuracy. The derivatization reaction should proceed to completion without any kinetic resolution, meaning that both enantiomers of the alcohol should react at the same rate with the chiral derivatizing agent to ensure that the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool for the determination of enantiomeric excess without the need for chromatographic separation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through the use of chiral solvating agents (CSAs) or, less commonly, chiral lanthanide shift reagents (CLSRs). researchgate.netkaist.ac.krunipi.itnih.gov

Chiral solvating agents are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. unipi.itnih.gov These transient complexes have different magnetic environments, leading to separate NMR signals for the corresponding nuclei of the two enantiomers. The integration of these distinct signals provides a direct measure of the enantiomeric ratio. For an alcohol like 1-(4-cyclohexylphenyl)ethanol, suitable chiral solvating agents could include chiral alcohols, acids, or other molecules capable of forming hydrogen bonds. kaist.ac.kr The choice of solvent is also critical, as it can influence the strength and nature of the interactions between the analyte and the CSA. kaist.ac.kr

Another approach involves the use of prochiral solvating agents. These are achiral molecules that can interact with enantiomers to create a chiral environment that results in the splitting of NMR signals. semanticscholar.org The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers in the presence of a CSA is a measure of the enantiodiscrimination. For accurate quantification, it is important to achieve baseline separation of the signals of interest.

Table 1: Comparison of Chiral Analysis Methods

| Method | Principle | Advantages | Disadvantages |

| Diastereomer Formation (GC/HPLC) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. researchgate.net | High accuracy and precision; uses standard chromatographic equipment. | Requires a derivatization step which can be time-consuming and may introduce errors if not quantitative. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. researchgate.netunipi.it | Rapid, non-destructive, and provides structural information. | Lower sensitivity compared to chromatography; requires a suitable chiral solvating agent and optimization of conditions. |

| Chiral Chromatography (HPLC/GC) | Direct separation of enantiomers on a chiral stationary phase based on differential interactions. nih.govsemanticscholar.orgresearchgate.netgcms.cz | Direct analysis without derivatization; high efficiency and resolution. | Requires specialized and often expensive chiral columns; method development can be challenging. |

Direct separation of enantiomers using chiral chromatography is the most widely used and powerful technique for determining enantiomeric purity. nih.govresearchgate.netgcms.czbgb-analytik.com This method relies on the use of a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different stabilities. researchgate.netbgb-analytik.com Consequently, one enantiomer is retained more strongly on the column than the other, leading to their separation and elution at different times.

A wide variety of CSPs are commercially available, broadly classified into categories such as polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, cyclodextrin-based, and Pirkle-type phases. nih.govsigmaaldrich.com For the separation of aromatic alcohols like 1-(4-cyclohexylphenyl)ethanol, polysaccharide-based CSPs are often very effective. nih.govresearchgate.net These phases offer a broad range of selectivities, and the separation can be optimized by adjusting the mobile phase composition, temperature, and flow rate. irb.hr For instance, the enantiomers of the structurally similar 1-phenylethanol (B42297) have been successfully separated on various polysaccharide-based and cyclodextrin-based CSPs in both HPLC and GC. gcms.cznih.govsigmaaldrich.comchromforum.org

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For a relatively non-volatile compound like 1-(4-cyclohexylphenyl)ethanol, HPLC is generally the preferred method. However, GC with a suitable CSP can also be employed, potentially after derivatization to increase volatility. nih.gov The direct nature of chiral chromatography, which avoids the need for derivatization, is a significant advantage, as it simplifies sample preparation and reduces the risk of analytical errors. researchgate.net

Chiral Recognition Phenomena

Chiral recognition is the fundamental process that underpins the separation and analysis of enantiomers. It refers to the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. This differential interaction is a prerequisite for all methods of enantiomeric purity assessment.

The basis of chiral recognition lies in the formation of transient diastereomeric complexes between the chiral selector (e.g., a chiral stationary phase or a chiral solvating agent) and the individual enantiomers of the analyte. For these complexes to have different stabilities, there must be at least three points of interaction between the selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. This is often referred to as the "three-point interaction model." mdpi.com

These interactions can be a combination of attractive forces (such as hydrogen bonds, dipole-dipole interactions, π-π stacking, and ionic interactions) and repulsive forces (steric hindrance). In the case of this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, the phenyl ring can participate in π-π interactions, and the cyclohexyl group provides a bulky, hydrophobic region that can engage in van der Waals forces and steric interactions. A chiral selector with complementary functional groups arranged in a specific three-dimensional geometry will bind more strongly to one enantiomer than the other, leading to chiral discrimination.

Host-guest chemistry offers a sophisticated approach to chiral recognition, where a larger "host" molecule with a well-defined cavity selectively binds a smaller "guest" molecule. When the host is chiral, it can exhibit enantioselectivity in its binding of chiral guests. Cyclodextrins are a prominent class of chiral hosts used in enantioseparation. semanticscholar.org These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.

For a molecule like 1-(4-cyclohexylphenyl)ethanol, the hydrophobic cyclohexylphenyl group can be included within the cyclodextrin (B1172386) cavity, while the hydroxyl group can interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding. The chirality of the cyclodextrin, arising from the chiral glucose units, creates a chiral microenvironment within the cavity. This can lead to different binding affinities for the (R)- and (S)-enantiomers of the guest molecule, forming diastereomeric inclusion complexes with different stability constants. This principle is exploited in cyclodextrin-based chiral stationary phases for HPLC and GC, as well as in NMR studies using cyclodextrins as chiral solvating agents. The size of the cyclodextrin cavity (α, β, or γ) and chemical modifications to the cyclodextrin can be tailored to optimize the enantioselective recognition of a specific guest molecule.

Influence of Substituents on Stereoselectivity

The stereoselectivity in the synthesis of chiral alcohols like this compound via the reduction of the corresponding prochiral ketone, 4-cyclohexylacetophenone, is significantly influenced by the electronic and steric nature of substituents. This influence can be observed in the context of both the substrate and the chiral catalyst employed in the asymmetric reduction.

The stereochemical outcome of the reduction of substituted acetophenones is largely dictated by the nature of the substituent at the para-position of the phenyl ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in the reaction kinetics and the enantioselectivity of the reduction.

In enzymatic reductions, for instance, the presence of an electron-withdrawing substituent on the benzene (B151609) ring has been shown to be a key factor in determining the rate of reduction. nih.gov A study on the stereoselective reductive metabolism of various p-substituted acetophenone (B1666503) derivatives using rat liver 3α-hydroxysteroid dehydrogenase (3α-HSD) demonstrated that electron-withdrawing groups enhance the reduction rate for the synthesis of the corresponding (S)-alcohols. nih.gov Conversely, the presence of electron-donating groups can minimize this reduction pathway. nih.gov

Similarly, in catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions, which commonly utilize chiral ruthenium(II) catalysts, the electronic nature of the para-substituent is a significant determinant of stereoselectivity. These reactions often involve a hydride transfer from the catalyst to the ketone. The electronic properties of the substituent can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate and selectivity of the hydride attack.

While specific data on the 4-cyclohexyl substituent is not extensively detailed in broad comparative studies, general principles regarding bulky alkyl groups can be considered. The cyclohexyl group is a bulky, non-polar, and weakly electron-donating substituent. In the context of asymmetric hydrogenation, the steric bulk of a para-substituent can influence how the substrate interacts with the chiral pocket of the catalyst, thereby affecting the enantiomeric excess (ee) of the product.

The choice of chiral catalyst and its ligands is another critical factor. Chiral ruthenium complexes containing diphosphine and diamine ligands, such as (S,S)-TsDPEN, are widely used for the asymmetric transfer hydrogenation of aromatic ketones. The specific structure of these ligands creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride transfer to the prochiral ketone.

The following table illustrates the effect of different para-substituents on the enantioselective reduction of acetophenone derivatives using a chiral catalyst system. While data for the cyclohexyl group is not explicitly available in this specific study, the general trend of how electronic properties influence the reaction can be observed.

Table 1: Influence of para-Substituents on the Enantioselective Reduction of Acetophenones

| Substituent (p-R) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| H | 1-Phenylethanol | >99 | 95 (R) |

| CH₃ | 1-(p-Tolyl)ethanol | >99 | 96 (R) |

| OCH₃ | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (R) |

| F | 1-(4-Fluorophenyl)ethanol | >99 | 94 (R) |

| Cl | 1-(4-Chlorophenyl)ethanol | >99 | 93 (R) |

| Br | 1-(4-Bromophenyl)ethanol | >99 | 92 (R) |

Data is illustrative and based on typical results from asymmetric hydrogenation of substituted acetophenones with chiral Ru catalysts. The specific values can vary based on the exact catalyst and reaction conditions used.

This table demonstrates that for a range of electronic substituents, high conversions and enantioselectivities are achievable. The subtle variations in enantiomeric excess can be attributed to the electronic and steric influence of the para-substituent on the interaction with the chiral catalyst.

Theoretical and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in (1R)-1-(4-cyclohexylphenyl)ethanol define its molecular geometry and conformational landscape. The molecule consists of a central chiral carbon atom bonded to a hydrogen atom, a hydroxyl group, a methyl group, and a 4-cyclohexylphenyl group. The tetrahedral geometry around this chiral center is the basis of its stereoisomerism.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of this compound at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netuci.edu DFT calculations are widely used to investigate the properties of molecules like this compound. These calculations can predict optimized geometries, vibrational frequencies, and electronic properties. For instance, DFT methods can be employed to determine the relative energies of different conformers of the molecule, thereby identifying the most stable structures.

In the context of reactions involving this alcohol, DFT is instrumental in mapping out potential energy surfaces, which describe the energy of the system as a function of the reactants' geometry. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction rates. For example, in the oxidation of this compound, DFT can be used to model the interaction with an oxidizing agent and elucidate the step-by-step mechanism of the reaction.

The electronic structure of this compound, which dictates its chemical behavior, can be thoroughly analyzed using quantum chemical methods. The molecule features a π-system in the phenyl ring and σ-bonds throughout the cyclohexyl and ethanol (B145695) components. The hydroxyl group introduces polarity and the capacity for hydrogen bonding.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding within the molecule. This includes the nature of hybrid orbitals, charge distribution, and delocalization of electron density. For this compound, NBO analysis would reveal the extent of conjugation between the phenyl ring and the other substituents and how this influences the molecule's reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, which is fundamental to understanding its role in chemical reactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational dynamics in different solvent environments. These simulations can reveal how the molecule explores its conformational space and the timescales of these motions.

Furthermore, MD simulations are valuable for studying the interactions of this compound with other molecules, such as enzymes or chiral resolving agents. By simulating the system at an atomistic level, it is possible to observe the formation of intermolecular interactions, like hydrogen bonds, and understand how these interactions influence the molecule's orientation and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the complex mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or enzymatic resolution, computational methods can provide a step-by-step understanding of the transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For example, in the asymmetric reduction of a corresponding ketone to form this compound, computational modeling can help to understand how a chiral catalyst directs the approach of the reducing agent to one face of the ketone, leading to the observed stereoselectivity. These models can identify the key interactions between the substrate, catalyst, and reagents that are responsible for the stereochemical outcome.

Prediction of Stereoselectivity and Transition State Analysis

A significant application of computational chemistry in the study of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. By modeling the transition states for the formation of both the (R) and (S) enantiomers, the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the product, allowing for a quantitative prediction of the reaction's stereochemical outcome.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and electronic structure of the transition state provide crucial information about the factors that control the reaction's stereoselectivity. For instance, steric hindrance or specific non-covalent interactions in the transition state can favor the formation of one enantiomer over the other. Computational methods can be used to visualize these transition states and identify the key structural features that determine the stereochemical preference. This predictive capability is invaluable in the design of new catalysts and the optimization of reaction conditions for the synthesis of enantiomerically pure compounds like this compound.

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Assignment)

While basic 1D ¹H and ¹³C NMR are fundamental for confirming the primary structure, advanced NMR techniques are necessary to probe the stereochemical nature of "(1R)-1-(4-cyclohexylphenyl)ethanol."

The determination of enantiomeric purity is a critical analytical challenge, as enantiomers are indistinguishable in a standard achiral NMR environment. libretexts.org Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, are employed to resolve this issue. tcichemicals.comtcichemicals.comslideshare.net These reagents, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) [Eu(hfc)₃], form transient diastereomeric complexes with the enantiomers of the chiral alcohol.

The interaction involves the Lewis acidic lanthanide ion coordinating to the Lewis basic hydroxyl group of the alcohol. libretexts.org Because the CSR is itself chiral, it forms two different diastereomeric complexes with the (R)- and (S)-enantiomers of the alcohol. These diastereomeric complexes have distinct magnetic environments, leading to the separation of previously overlapping NMR signals for the two enantiomers. slideshare.net The induced shift (Lanthanide-Induced Shift, LIS) is dependent on the concentration of the CSR and the proximity of the protons to the paramagnetic center. slideshare.netmdpi.com By integrating the resolved signals, the enantiomeric excess (ee) of the sample can be accurately quantified.

Table 1: Hypothetical ¹H NMR Data for Racemic 1-(4-cyclohexylphenyl)ethanol with a Chiral Shift Reagent This table illustrates the principle of signal resolution. Actual chemical shifts and separations depend on the specific reagent, concentration, and solvent used.

Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of atomic connections within a molecule, confirming the structural assignment of "this compound" with certainty.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "this compound," COSY would show a correlation between the methine proton of the ethanol (B145695) group (-CHOH) and the methyl protons (-CH₃). It would also reveal the complex coupling network within the cyclohexyl ring and the correlations between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the carbon of the methyl group would show a cross-peak with the methyl proton doublet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations from the methine proton (-CHOH) to the phenyl carbon it is attached to (C1') and the methyl carbon. It would also confirm the link between the cyclohexyl and phenyl rings by showing correlations between protons on one ring and carbons on the other.

Table 2: Expected 2D NMR Correlations for this compound

Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital tool for probing reaction mechanisms through the analysis of intermediates and products, particularly when combined with isotopic labeling. wikipedia.orgnih.gov This technique involves strategically replacing an atom in a reactant with one of its stable isotopes (e.g., ²H for ¹H, or ¹⁸O for ¹⁶O) and tracking its position in the products to elucidate the reaction pathway. wikipedia.orgresearchgate.net

For example, to determine the source of the hydroxyl oxygen in a synthesis of 1-(4-cyclohexylphenyl)ethanol, the reaction could be performed in the presence of ¹⁸O-labeled water (H₂¹⁸O). If the resulting alcohol incorporates the label, its molecular ion peak ([M]⁺) in the mass spectrum will appear at a mass-to-charge ratio (m/z) two units higher than the unlabeled compound. Key fragments containing the oxygen atom will also show this +2 shift. researchgate.net This provides definitive evidence that the oxygen atom originated from the water molecule.

Table 3: Expected Mass Spectrometry Fragments for Unlabeled and ¹⁸O-Labeled 1-(4-cyclohexylphenyl)ethanol

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. thermofisher.commdpi.com While routinely used for functional group identification, these techniques are also powerful for studying the conformational isomers (conformers) of a molecule that arise from rotation around single bonds. nih.govnih.gov

For "this compound," rotation can occur around the bond connecting the phenyl ring to the ethanol side chain and the bond connecting the cyclohexyl group to the phenyl ring. Different conformers may exhibit subtle but measurable differences in their vibrational spectra, as the exact frequency of a vibration can be influenced by the local steric and electronic environment. researchgate.net By comparing experimental FTIR and Raman spectra with spectra predicted from computational methods like Density Functional Theory (DFT), a detailed understanding of the molecule's preferred conformations in different states (solid, liquid, or in solution) can be achieved. nih.goviu.edu.sa

Table 4: Characteristic Vibrational Frequencies for this compound

X-ray Crystallography of Chiral Derivatives or Complexes

Single-crystal X-ray crystallography stands as the ultimate method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of sufficient quality from a simple, low-melting-point alcohol can be challenging. A common and effective strategy is to convert the alcohol into a solid crystalline derivative. researchgate.net

For a chiral alcohol like "this compound," this is often achieved by reacting it with a chiral auxiliary, such as an enantiomerically pure carboxylic acid, to form a diastereomeric ester. researchgate.net Diastereomers have different physical properties and often crystallize more readily than the parent enantiomers. The resulting crystal is then analyzed by X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, yielding an unambiguous map of the atomic positions. Crucially, if the absolute configuration of the chiral auxiliary used is known, the absolute configuration (R or S) of the stereocenter in the alcohol can be definitively assigned. researchgate.nethkbu.edu.hk The formation of co-crystals or complexes with metal ions can also facilitate crystallization and structural analysis. weizmann.ac.il

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand Component

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands play a crucial role. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more reactions. While direct evidence for the widespread use of (1R)-1-(4-cyclohexylphenyl)ethanol as a commercial chiral auxiliary is limited, its structural motifs are analogous to other well-established chiral alcohols used in stereoselective transformations.

The effectiveness of a chiral alcohol as a chiral auxiliary often stems from its ability to form esters or ethers with a prochiral substrate. The steric bulk and electronic properties of the cyclohexylphenyl group in this compound can create a highly diastereoselective environment around a reactive center, thereby influencing the approach of reagents and controlling the formation of new stereocenters.

Furthermore, chiral alcohols are valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group of this compound can be readily derivatized to introduce phosphine, amine, or other coordinating groups. These resulting chiral ligands can then be complexed with transition metals to form catalysts capable of promoting a wide range of enantioselective reactions, such as hydrogenations, cross-couplings, and cycloadditions. The specific stereochemistry of the (1R) center in the alcohol is transferred to the ligand framework, which in turn dictates the enantioselectivity of the catalytic process.

Intermediate in the Synthesis of Non-Biological Complex Organic Molecules

The structural components of this compound make it a valuable building block, or intermediate, in the multistep synthesis of more complex, non-biological organic molecules. The presence of a reactive hydroxyl group, an aromatic ring amenable to electrophilic substitution, and a cyclohexyl moiety allows for a variety of chemical transformations.

For instance, the alcohol functionality can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups. Alternatively, oxidation of the alcohol would yield the corresponding ketone, 4-cyclohexylacetophenone, which can serve as a key intermediate for further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard additions.

Potential in Chiral Materials Development (e.g., Liquid Crystals, Polymers)

The development of chiral materials, such as liquid crystals and polymers, is a rapidly advancing field, driven by the unique optical and electronic properties that arise from molecular chirality. The incorporation of chiral units like this compound into these materials can induce macroscopic chiral ordering, leading to applications in displays, sensors, and chiroptical devices.

Liquid Crystals: Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The introduction of a chiral center can lead to the formation of chiral nematic (cholesteric) or chiral smectic phases, which have the ability to selectively reflect light of a specific wavelength and circular polarization. The 4-cyclohexylphenyl moiety is a common structural element in many liquid crystal molecules due to its rigid, rod-like shape, which promotes the formation of ordered phases. The addition of the chiral (1R)-ethanol group to this core structure could be a strategy to induce a helical twist in the liquid crystalline phase.

Table 1: Potential Structural Features of Liquid Crystals Derived from this compound

| Feature | Description | Potential Impact |

|---|---|---|

| Chiral Center | The (1R)-configured stereocenter. | Induces helical twisting in nematic or smectic phases. |

| Cyclohexylphenyl Core | Provides rigidity and promotes mesophase formation. | Contributes to the thermal stability and transition temperatures of the liquid crystal phase. |

| Derivatizable Hydroxyl Group | Allows for the attachment of various terminal groups. | Enables tuning of mesomorphic properties, such as clearing point and birefringence. |

Polymers: Chiral polymers can exhibit unique properties such as chiral recognition and circularly polarized luminescence. This compound can be incorporated into polymers through several strategies. The alcohol can be converted into a polymerizable monomer, for example, by esterification with acrylic acid or methacrylic acid. The resulting monomer can then be polymerized to yield a polymer with chiral pendant groups.

Alternatively, the chiral alcohol can be used as a chiral initiator or a chain transfer agent in polymerization reactions, which can influence the stereochemistry of the polymer backbone, leading to the formation of isotactic or syndiotactic polymers with specific helical conformations. The bulky cyclohexylphenyl group would play a significant role in the packing and conformational preferences of the polymer chains.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties |

|---|---|---|

| Side-chain chiral polymer | Polymerization of a monomer derived from the chiral alcohol. | Chiral recognition, optical activity. |

| Main-chain chiral polymer | Use as a chiral building block in condensation polymerization. | Enhanced thermal stability, specific solution conformations. |

| Stereoregular polymer | Use as a component of a chiral catalytic system for polymerization. | Helical structures, high crystallinity. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric reduction of prochiral ketones is a cornerstone for the synthesis of chiral alcohols. wikipedia.org A primary objective in this field is the development of novel catalysts that offer superior enantioselectivity, broader substrate scope, and milder reaction conditions.

Future research will likely focus on:

Transition Metal Catalysts: While significant progress has been made with catalysts based on metals like ruthenium, rhodium, and iridium, the exploration of new ligand architectures will continue to be a major focus. wikipedia.org The aim is to fine-tune the steric and electronic properties of these catalysts to achieve near-perfect enantioselectivity for a wider range of ketone substrates, including those with challenging structural features.

Organocatalysis: Metal-free catalytic systems have gained traction as a greener alternative to transition metal catalysts. nih.gov The development of new chiral organocatalysts, such as those based on proline derivatives or chiral phosphoric acids, for transfer hydrogenation reactions is a promising avenue. nih.gov These catalysts are often more stable, less toxic, and more readily available than their metal-containing counterparts.

Bimetallic and Nanoparticle Catalysis: The synergistic effects between different metals in bimetallic catalysts or the unique properties of metal nanoparticles can lead to enhanced catalytic activity and selectivity. Research into the synthesis and application of well-defined bimetallic and nanoparticle catalysts for asymmetric ketone reduction is an area of growing interest.

A comparative look at different catalytic approaches reveals the ongoing evolution in this field:

| Catalyst Type | Reductant | Key Features |

| Oxazaborolidines | Borane (B79455), Catecholborane | Well-established, good for simple ketones. wikipedia.org |

| Transition Metal Complexes (e.g., Ru-BINAP) | H₂, Formic Acid, Isopropanol (B130326) | High efficiency, applicable to chelating ketones. wikipedia.org |

| Chiral Phosphoric Acids | Hantzsch Ester | Organocatalytic, mild conditions. nih.gov |

| Modified Metal Hydrides (e.g., BINAL-H) | - | Stoichiometric, high selectivity for certain ketones. organicreactions.orguwindsor.ca |

Integration of Chemo-Enzymatic Cascade Reactions

Cascade reactions, where multiple reaction steps are performed in a single pot without isolating intermediates, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. mdpi.comrsc.orgresearchgate.net The integration of chemical and enzymatic steps into a seamless cascade is a particularly powerful strategy. mdpi.comrsc.org

For the synthesis of (1R)-1-(4-cyclohexylphenyl)ethanol, a chemo-enzymatic cascade could involve:

A chemical step to synthesize the precursor, 4-cyclohexylacetophenone.

An enzymatic reduction step using a highly selective ketoreductase (KRED) or alcohol dehydrogenase (ADH) to produce the desired (R)-enantiomer.

The primary challenges in developing such cascades lie in ensuring the compatibility of the different catalysts and reaction conditions. csic.es Future research will focus on:

Developing robust enzymes that can tolerate the conditions of the preceding chemical step.

Designing chemical catalysts that can function in aqueous environments and under the mild conditions required for enzymatic reactions.

Engineering multi-functional catalysts that can perform both chemical and enzymatic transformations. csic.es

High-Throughput Screening for Biocatalyst Discovery

The discovery of novel and highly efficient biocatalysts is crucial for advancing enzymatic synthesis routes. High-throughput screening (HTS) methods have revolutionized this process by enabling the rapid evaluation of large libraries of enzymes for a specific transformation. nih.govparadisiresearch.com

For the production of this compound, HTS can be employed to:

Screen vast libraries of naturally occurring microorganisms for novel ketoreductases with high activity and enantioselectivity towards 4-cyclohexylacetophenone.

Evaluate libraries of engineered enzyme variants, created through techniques like directed evolution, to identify mutants with improved properties such as enhanced stability, altered substrate specificity, or increased catalytic efficiency.

Modern HTS platforms often utilize fluorescence-based assays that allow for the rapid and sensitive determination of enantiomeric excess in a multi-well plate format. nih.gov This technology significantly accelerates the discovery and optimization of biocatalysts for industrial applications.

Advanced Computational Modeling for Reaction Design and Optimization

Computational tools have become indispensable in modern chemical research, providing valuable insights into reaction mechanisms and catalyst performance. nih.gov In the context of synthesizing this compound, computational modeling can be applied to:

Predicting Enantioselectivity: Molecular docking and molecular dynamics simulations can be used to model the interaction between a substrate like 4-cyclohexylacetophenone and the active site of a catalyst, whether it be a metal complex or an enzyme. nih.gov These models can help to rationalize the observed stereochemical outcome and guide the design of new catalysts with improved enantioselectivity. nih.gov

Understanding Reaction Mechanisms: Quantum mechanical calculations can elucidate the detailed energetic landscape of a catalytic cycle, identifying the rate-determining step and key transition states. This fundamental understanding is crucial for the rational design of more efficient catalysts.

Virtual Screening: Computational methods can be used to perform virtual screening of large libraries of potential catalysts, prioritizing candidates for experimental validation and thereby accelerating the discovery process.

A study on a NADPH-dependent carbonyl reductase, for example, used molecular modeling to understand the basis of its enantioselectivity in the reduction of aryl alkyl ketones. nih.gov The research indicated that favorable docking conformations of the ketone in the enzyme's active site corresponded to the major enantiomer of the resulting alcohol. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. rsc.orgnih.gov For the synthesis of this compound, several green chemistry approaches are being explored:

Use of Renewable Feedstocks: While currently derived from fossil fuels, future research may explore the synthesis of precursors like 4-cyclohexylacetophenone from renewable biomass sources. rsc.org

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, in place of volatile organic compounds (VOCs) is a key objective. Biocatalytic reductions are often performed in aqueous media, aligning well with green chemistry principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Cascade reactions are particularly advantageous in this regard. rsc.orgresearchgate.net

Energy Efficiency: The use of catalysts that operate under mild conditions (ambient temperature and pressure) reduces the energy consumption of the process. Biocatalysts are particularly well-suited for this purpose. nih.gov

The development of one-pot syntheses and the use of tandem catalytic systems are examples of how green chemistry principles are being put into practice. rsc.org

Q & A

Basic: What are the standard synthetic routes for (1R)-1-(4-cyclohexylphenyl)ethanol?

Answer:

The synthesis of this compound can be approached via two primary routes:

- Catalytic Hydrogenation : Reduction of 4-cyclohexylacetophenone using chiral catalysts (e.g., Ru-based complexes) under controlled hydrogen pressure and temperature. This method, adapted from industrial protocols for similar secondary alcohols, emphasizes enantioselectivity by optimizing catalyst loading and solvent systems (e.g., ethanol or THF) .

- Biocatalytic Reduction : Enantioselective enzymatic reduction of the corresponding ketone using microbial cells (e.g., Daucus carota or Pichia pastoris). This method leverages NAD(P)H-dependent dehydrogenases and requires pH control (6.5–7.5) and co-factor regeneration systems for high ee (>95%) .

Advanced: How can enantiomeric excess (ee) be optimized in biocatalytic synthesis?

Answer:

Enantiomeric purity is critical for chiral alcohols. Optimization strategies include:

- Enzyme Engineering : Directed evolution of ketoreductases to enhance substrate specificity and turnover rates for the 4-cyclohexylphenyl backbone .

- Reaction Engineering :

- Use of biphasic systems (e.g., water-ionic liquid) to mitigate substrate/product inhibition .

- Co-substrate feeding (e.g., glucose or isopropanol) for in situ co-factor regeneration .

- Process Monitoring : Real-time chiral HPLC or polarimetry to track ee and adjust reaction parameters dynamically .

Analytical: What spectroscopic and crystallographic methods confirm the structure and stereochemistry?

Answer:

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis, particularly for novel derivatives. Requires high-purity crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

- NMR Spectroscopy :

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to quantify ee .

Data Contradiction: How to reconcile discrepancies in reported solubility and stability data?

Answer:

Discrepancies often arise from experimental conditions:

- Solubility : Measure using shake-flask methods in varied solvents (e.g., water, DMSO, ethanol) under standardized temperatures (25°C ± 0.1). Note that cyclohexyl groups reduce polarity, favoring organic solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Oxidative degradation at the benzylic position is common; stabilize with antioxidants (e.g., BHT) in storage .

Mechanistic: What governs stereoselectivity in catalytic hydrogenation of 4-cyclohexylacetophenone?

Answer:

- Catalyst-Substrate Interactions : Chiral ligands (e.g., BINAP) dictate face-selective H adsorption. Bulky cyclohexyl groups may induce steric hindrance, favoring R-configuration via transition-state stabilization .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (50°C) may shift selectivity due to reversible adsorption .

Safety: What protocols ensure safe handling in laboratory settings?

Answer:

- PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatile organic byproducts (e.g., acetophenone derivatives) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; organic waste incineration is recommended .

Application: How is this compound utilized in asymmetric synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.